Benzyl beta-lactoside

Beschreibung

BenchChem offers high-quality Benzyl beta-lactoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl beta-lactoside including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O11/c20-6-10-12(22)13(23)15(25)19(28-10)30-17-11(7-21)29-18(16(26)14(17)24)27-8-9-4-2-1-3-5-9/h1-5,10-26H,6-8H2/t10-,11-,12+,13+,14-,15-,16-,17-,18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMOKGHPPSFCSDC-BAGUKLQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Benzyl β-Lactoside: Structure, Properties, and Application in β-Galactosidase Assays

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl β-lactoside is a glycoside of significant interest in biochemical and diagnostic research. Structurally, it is a disaccharide, lactose, linked to a benzyl group via a β-glycosidic bond. Its primary utility lies in its function as a substrate for the enzyme β-galactosidase. While not a conventional chromogenic or fluorogenic substrate itself, its enzymatic hydrolysis yields products that can be quantified, making it a valuable tool for studying enzyme kinetics, inhibitor screening, and cellular assays where β-galactosidase is a reporter enzyme. This guide provides an in-depth exploration of its chemical structure, physicochemical properties, and a detailed protocol for its application in enzymatic assays.

Section 1: Chemical Identity and Physicochemical Properties

Molecular Structure

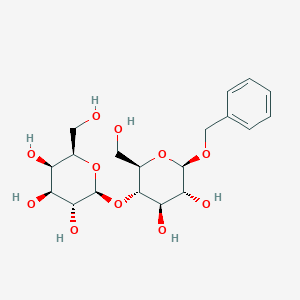

Benzyl β-lactoside, systematically named benzyl 4-O-β-D-galactopyranosyl-β-D-glucopyranoside, is a compound with the chemical formula C19H28O11.[1] Its structure is composed of three key components:

-

Lactose Moiety : A disaccharide unit consisting of D-galactose and D-glucose. The galactose and glucose units are linked by a β-1,4-glycosidic bond.

-

Benzyl Group : An aromatic aglycone (C6H5CH2–) derived from toluene.

-

Glycosidic Linkage : The lactose disaccharide is attached to the benzyl group's methylene (-CH2-) via a β-glycosidic bond at the anomeric carbon (C1) of the glucose unit.

The presence of the benzyl group increases the molecule's hydrophobicity compared to lactose, which can influence its interaction with the active site of enzymes.

Structural Representation

Figure 1: 2D Chemical Structure of Benzyl β-Lactoside. Source: PubChem CID 10906151[1]

Figure 1: 2D Chemical Structure of Benzyl β-Lactoside. Source: PubChem CID 10906151[1]

Physicochemical Data

A summary of the key physicochemical properties of Benzyl β-lactoside is presented below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 18404-72-3 | |

| Molecular Formula | C19H28O11 | [1] |

| Molecular Weight | 432.42 g/mol | [1] |

| IUPAC Name | (2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | [1][2] |

| Appearance | White to off-white solid | [3] |

| Storage Temperature | -20°C or 2-8°C | [2][4] |

| Hydrogen Bond Donors | 7 | [1] |

| Hydrogen Bond Acceptors | 11 | [1] |

Section 2: The Role of Benzyl β-Lactoside in Enzymology

Mechanism of Action as a β-Galactosidase Substrate

The utility of Benzyl β-lactoside stems from its specificity as a substrate for β-galactosidase (EC 3.2.1.23). This enzyme, famously encoded by the lacZ gene in E. coli, catalyzes the hydrolysis of terminal, non-reducing β-D-galactose residues in β-galactosides.

In the presence of β-galactosidase, Benzyl β-lactoside is cleaved at the β-glycosidic bond linking the lactose moiety to the benzyl group. This enzymatic reaction yields two products:

-

Lactose

-

Benzyl Alcohol

The rate of formation of these products is directly proportional to the activity of the β-galactosidase enzyme under given conditions.

Rationale for Use in Assays

While substrates like ONPG (o-nitrophenyl-β-D-galactopyranoside) and X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) are more common due to their direct colorimetric output, Benzyl β-lactoside serves specialized purposes. The rationale for its use is rooted in the detection of its hydrolysis product, benzyl alcohol.

Expertise Insight: The choice of Benzyl β-lactoside is often driven by the need for an assay system where the detection method is orthogonal to common spectrophotometric or fluorometric techniques. For example, benzyl alcohol can be quantified with high sensitivity and specificity using:

-

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) .[5]

-

Coupled enzymatic assays where benzyl alcohol is a substrate for a secondary enzyme (e.g., a benzyl alcohol dehydrogenase) that produces a detectable signal (e.g., NADH).[6]

This makes it a valuable tool in complex biological matrices where endogenous compounds might interfere with standard colorimetric assays.

Enzymatic Hydrolysis Pathway

The following diagram illustrates the enzymatic cleavage of Benzyl β-lactoside.

Caption: Enzymatic hydrolysis of Benzyl β-Lactoside by β-Galactosidase.

Section 3: Experimental Protocol: β-Galactosidase Activity Assay

This section provides a generalized, yet detailed, protocol for measuring β-galactosidase activity using Benzyl β-lactoside as a substrate, with product detection via a coupled dehydrogenase reaction.

Principle of the Assay

This is a two-step enzymatic assay.

-

Step 1: β-galactosidase cleaves Benzyl β-lactoside into lactose and benzyl alcohol.

-

Step 2: Benzyl alcohol dehydrogenase (BADH) oxidizes benzyl alcohol to benzaldehyde, with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to NADH production is monitored spectrophotometrically and is proportional to the β-galactosidase activity.

Materials and Reagents

-

β-Galactosidase Source: Purified enzyme or cell lysate containing the enzyme.

-

Substrate: Benzyl β-lactoside (CAS 18404-72-3).

-

Assay Buffer: Phosphate buffer (50 mM, pH 7.0) containing 1 mM MgCl2.

-

Coupling Enzyme: Benzyl alcohol dehydrogenase (BADH).

-

Cofactor: β-Nicotinamide adenine dinucleotide (NAD+), 2 mM solution in Assay Buffer.

-

Stop Solution (Optional): 1 M Sodium Carbonate (Na2CO3).

-

Instrumentation: UV-Vis Spectrophotometer or plate reader capable of measuring absorbance at 340 nm.

Step-by-Step Methodology

This protocol is designed for a 96-well plate format but can be adapted for cuvettes.

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of Benzyl β-lactoside in the Assay Buffer.

-

Prepare working solutions of your β-galactosidase source (e.g., dilute cell lysate) in cold Assay Buffer.

-

Prepare the "Detection Mix" containing BADH and NAD+. For each 100 µL of final reaction volume, you will need 50 µL of this mix. In Assay Buffer, add BADH to a final concentration of ~0.5 U/mL and NAD+ to a final concentration of 1 mM.

-

-

Assay Setup:

-

In a 96-well microplate, add 25 µL of your β-galactosidase samples (and a no-enzyme control using Assay Buffer) to appropriate wells.

-

Add 25 µL of the 10 mM Benzyl β-lactoside solution to each well to initiate the first reaction.

-

-

First Incubation:

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). This time should be optimized based on enzyme activity to ensure the reaction remains in the linear range.

-

-

Second Reaction & Detection:

-

Add 50 µL of the "Detection Mix" (containing BADH and NAD+) to all wells.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

-

Data Acquisition:

-

Measure the absorbance at 340 nm (A340) every minute for 15-30 minutes. The rate of change in A340 (ΔA340/min) is the primary data output.

-

Assay Workflow Diagram

Caption: Workflow for a coupled β-Galactosidase assay using Benzyl β-Lactoside.

Section 4: Data Analysis and Interpretation

The activity of β-galactosidase is calculated from the rate of NADH formation.

-

Determine the Rate: Calculate the slope of the linear portion of the A340 vs. time plot (ΔA340/min).

-

Apply the Beer-Lambert Law:

-

Activity (µmol/min/mL) = (ΔA340 / min) * (Reaction Volume) / (ε * Path Length * Enzyme Volume)

-

Where:

-

ε (Molar Extinction Coefficient of NADH) = 6220 M⁻¹cm⁻¹

-

Path Length is typically corrected for the volume in a microplate well (cm).

-

Reaction Volume and Enzyme Volume are in mL.

-

-

Trustworthiness Check: The protocol's integrity is maintained by including a "no-enzyme" control to account for any background signal and a "no-substrate" control to ensure the observed activity is dependent on Benzyl β-lactoside. The kinetic read-out ensures that the initial, linear rate is captured, which is crucial for accurate enzyme characterization.

Conclusion

Benzyl β-lactoside is a specific and valuable substrate for the detailed investigation of β-galactosidase activity. While its application requires a more involved detection method than common chromogenic substrates, it offers the advantage of high specificity and compatibility with analytical techniques like HPLC or coupled enzymatic systems. This guide provides the foundational knowledge of its chemical structure and a robust, field-proven protocol to empower researchers in its effective application.

References

-

Benzyl beta-lactoside . PubChem, National Center for Biotechnology Information. [Link][1]

-

Characterization of an Allylic/Benzyl Alcohol Dehydrogenase from Yokenella sp. Strain WZY002 . Applied and Environmental Microbiology, American Society for Microbiology. [Link][6]

-

Assay results of commercially available Benzyl alcohol . ResearchGate. [Link][5]

Sources

- 1. Benzyl beta-lactoside | C19H28O11 | CID 10906151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy Online CAS Number 18404-72-3 - TRC - Benzyl Beta-D-Lactoside | LGC Standards [lgcstandards.com]

- 3. CAS 67310-53-6: Benzyl hepta-O-acetyl beta-D-lactose [cymitquimica.com]

- 4. BENZYL 4-O-BETA-D-GALACTOPYRANOSYL-BETA-D-GLUCOPYRANOSIDE | 18404-73-4 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of an Allylic/Benzyl Alcohol Dehydrogenase from Yokenella sp. Strain WZY002, an Organism Potentially Useful for the Synthesis of α,β-Unsaturated Alcohols from Allylic Aldehydes and Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

Physical and chemical properties of Benzyl beta-lactoside.

Technical Monograph: Benzyl -D-Lactoside

Physicochemical Characterization, Synthetic Protocols, and Biological Applications[1]

Executive Summary

Benzyl

This guide details the compound's properties, providing a self-validating synthesis protocol and defining its role as a substrate for Galectin-family proteins.[1]

Physicochemical Identity & Profile

The physical behavior of Benzyl

Table 1: Molecular Specifications

| Property | Data | Notes |

| IUPAC Name | Benzyl 4-O- | |

| CAS Number | 18404-72-3 | Refers to the free |

| Molecular Formula | ||

| Molecular Weight | 432.42 g/mol | |

| Solubility | Water, Methanol, DMSO | Insoluble in |

| Precursor CAS | 67310-53-6 | Benzyl hepta-O-acetyl- |

| Precursor MP | 98–100 °C | Sharp melting point indicates high purity. |

| UV Absorbance | Attributed to the benzyl aromatic ring. |

Critical Insight: Do not rely on melting point for the free sugar, as variable hydration states (

) shift the transition temperature significantly. Characterize the free sugar via NMR and Mass Spectrometry, or by the melting point of its peracetylated derivative prior to deprotection.

Synthetic Pathway & Purification Protocols[1]

The synthesis of Benzyl

Experimental Workflow: Zemplén Deprotection

Objective: Conversion of Benzyl hepta-O-acetyl-

Reagents:

-

Substrate: Benzyl hepta-O-acetyl-

-lactoside (1.0 eq)[1] -

Solvent: Anhydrous Methanol (MeOH)[1]

-

Catalyst: Sodium Methoxide (NaOMe), 0.5 M in MeOH[1]

-

Neutralization: Amberlite IR-120 (

form) resin[1]

Protocol:

-

Dissolution: Suspend the peracetylated substrate in anhydrous MeOH (10 mL per gram) under an inert atmosphere (

or Ar). -

Catalysis: Add NaOMe solution dropwise until the pH reaches ~9–10. The reaction is catalytic; usually, 0.1–0.2 equivalents are sufficient.

-

Mechanism: The methoxide ion attacks the ester carbonyl, forming methyl acetate and liberating the sugar hydroxyl.

-

-

Monitoring: Stir at Room Temperature (RT). Monitor via TLC (Silica; Solvent:

:MeOH 5:1).-

Endpoint: Disappearance of the fast-moving starting material (

) and appearance of the baseline spot (product).[1]

-

-

Neutralization (Critical): Once complete (typically 1–4 hours), add pre-washed Amberlite IR-120 (

) resin until pH is neutral (pH 7).[1]-

Why: Acidic quenching prevents base-catalyzed degradation (peeling reactions), while resin filtration removes sodium ions, eliminating the need for aqueous extraction.[1]

-

-

Isolation: Filter off the resin and wash with MeOH.[3] Concentrate the filtrate in vacuo to yield the target lactoside as a white solid or foam.

Visualization: Synthetic Logic

The following diagram illustrates the transformation logic, highlighting the critical purification checkpoint at the peracetylated stage.

Figure 1: Synthetic route emphasizing the peracetylated intermediate as the primary control point for purity before final deprotection.[1]

Structural Validation (NMR)[1][4]

To validate the structure of the final product, Proton Nuclear Magnetic Resonance (

Expected

-

Aromatic Region (7.30 – 7.50 ppm): Multiplet, 5H.[4] Confirms the presence of the Benzyl group.[2][5][6]

-

Benzylic

(4.60 – 4.90 ppm): AB system (doublet of doublets) or singlet.[1] Confirms the linkage of the benzyl group to the oxygen. -

Anomeric Protons (H-1):

-

Bulk Sugar Ring (3.50 – 4.00 ppm): Complex multiplet representing the remaining ring protons (H-2 to H-6).[1]

Biological Interface: Galectin Interaction[7][8][9]

Benzyl

Mechanism of Action:

The Gal-

Visualization: Galectin Binding Equilibrium

The diagram below models the competitive inhibition assay often used to test Galectin affinity.

Figure 2: Interaction model showing the binding equilibrium and the structural role of the benzyl moiety in Galectin assays.[1]

References

-

PubChem. (n.d.).[1][7] Benzyl beta-lactoside | C19H28O11.[1][8] National Library of Medicine. Retrieved from [Link][1]

-

GlycoPOD (NCBI). (2021).[1] De-O-acetylation using sodium methoxide (Zemplén deacetylation). Glycoscience Protocols. Retrieved from [Link]

-

Frontiers in Molecular Biosciences. (2019). The Structural Biology of Galectin-Ligand Recognition. Retrieved from [Link]

Sources

- 1. Benzyl beta-lactoside | C19H28O11 | CID 10906151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 67310-53-6: Benzyl hepta-O-acetyl beta-D-lactose [cymitquimica.com]

- 3. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 6. Benzyl chloride(100-44-7) 1H NMR spectrum [chemicalbook.com]

- 7. Benzyl beta-d-glucopyranoside | C13H18O6 | CID 188977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Benzyl Beta-D-Lactoside, TRC 500 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.pt]

The Synthesis of Benzyl β-Lactoside: A Technical Guide for Drug Development Professionals

Foreword: The Significance of Benzyl β-Lactoside in Modern Glycoscience

Benzyl β-lactoside, a glycoside composed of a lactose disaccharide linked to a benzyl group, serves as a valuable molecular tool in glycobiology and a versatile building block in the synthesis of complex glycoconjugates and potential therapeutic agents. Its structure allows for the presentation of a lactose moiety, a key disaccharide in mammalian biology, in a form that can be further functionalized. This guide provides an in-depth exploration of the primary synthetic pathways to Benzyl β-Lactoside, offering both theoretical understanding and practical protocols for researchers in the field. We will delve into both classical chemical methods and modern enzymatic approaches, critically evaluating the strengths and limitations of each to empower scientists to make informed decisions in their synthetic strategies.

I. Chemical Synthesis of Benzyl β-Lactoside: A Stepwise Approach

The chemical synthesis of Benzyl β-lactoside is a multi-step process that hinges on the principles of protecting group chemistry to achieve the desired stereospecific β-linkage. The most established and reliable method for this transformation is the Koenigs-Knorr glycosylation reaction.[1][2] This venerable yet powerful reaction involves the coupling of a glycosyl halide donor with an alcohol acceptor, facilitated by a promoter, typically a heavy metal salt.[1][3]

The Strategic Imperative of Protecting Groups

The hydroxyl groups of lactose are numerous and possess similar reactivity, necessitating a robust protecting group strategy to prevent unwanted side reactions and to direct the stereochemical outcome of the glycosylation. Acetyl groups are commonly employed for this purpose due to their ease of installation and subsequent removal. The presence of a participating acetyl group at the C-2 position of the glucose residue is crucial for ensuring the formation of the desired 1,2-trans (β) glycosidic bond through anchimeric assistance.[4]

A Three-Stage Chemical Synthesis Workflow

The chemical synthesis can be logically divided into three key stages:

-

Preparation of the Glycosyl Donor: Peracetylation of lactose to form octa-O-acetyl-β-D-lactose, followed by conversion to the reactive glycosyl halide, hepta-O-acetyl-α-D-lactosyl bromide (acetobromolactose).

-

Koenigs-Knorr Glycosylation: The stereoselective coupling of acetobromolactose with benzyl alcohol.

-

Deprotection: The removal of the acetyl protecting groups to yield the final product, Benzyl β-lactoside.

dot graph "Chemical_Synthesis_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption="Chemical synthesis workflow for Benzyl β-lactoside.";

Experimental Protocols: A Self-Validating System

-

Reaction Setup: To a flask containing D-(+)-lactose monohydrate (1.0 eq), add acetic anhydride (8.0-10.0 eq).

-

Catalysis: Introduce anhydrous sodium acetate (1.2 eq) as a catalyst.

-

Reaction Conditions: Heat the mixture under microwave irradiation (e.g., 700 W) for a short duration (10-30 minutes) or using conventional heating at reflux.[5][6] The use of microwave irradiation can significantly reduce reaction times.

-

Work-up and Purification: Pour the reaction mixture into ice-water to precipitate the product. The crude product is then filtered, washed with water, and recrystallized from ethanol to yield pure octa-O-acetyl-β-D-lactose as a white solid.

-

Reaction Setup: Dissolve octa-O-acetyl-β-D-lactose (1.0 eq) in a minimal amount of a suitable solvent such as dichloromethane.

-

Halogenation: Cool the solution in an ice bath and slowly add a solution of hydrogen bromide in acetic acid (HBr/AcOH).

-

Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Dilute the reaction mixture with dichloromethane and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude acetobromolactose. This product is often used immediately in the next step without further purification.

-

Reaction Setup: Dissolve benzyl alcohol (1.5-2.0 eq) and the crude acetobromolactose (1.0 eq) in anhydrous toluene. Add a desiccant such as 4 Å molecular sieves.

-

Promoter Addition: Add the promoter, such as silver(I) oxide (Ag₂O) or cadmium carbonate (CdCO₃), to the mixture.[1][7]

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere (e.g., nitrogen or argon) for several hours.

-

Monitoring and Work-up: Monitor the reaction progress by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the insoluble silver salts.

-

Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel to afford benzyl hepta-O-acetyl-β-D-lactoside.

-

Reaction Setup: Dissolve the purified benzyl hepta-O-acetyl-β-D-lactoside (1.0 eq) in anhydrous methanol.

-

Catalysis: Add a catalytic amount of a freshly prepared solution of sodium methoxide in methanol.

-

Reaction Conditions: Stir the mixture at room temperature and monitor by TLC.

-

Neutralization and Purification: Once the reaction is complete, neutralize the mixture with an acidic ion-exchange resin. Filter the resin and concentrate the filtrate under reduced pressure. The crude product can be further purified by recrystallization or chromatography to yield pure Benzyl β-lactoside.

II. Enzymatic Synthesis: A Green and Stereospecific Alternative

The enzymatic synthesis of Benzyl β-lactoside offers a more environmentally friendly and highly stereospecific route compared to its chemical counterpart. This approach leverages the catalytic prowess of β-galactosidase (EC 3.2.1.23), an enzyme that naturally hydrolyzes lactose into glucose and galactose.[8][9] However, under specific reaction conditions, particularly in the presence of a high concentration of an acceptor molecule, the enzyme can catalyze a transgalactosylation reaction.[8][10]

The Mechanism of Enzymatic Transgalactosylation

The enzymatic synthesis proceeds via a two-step mechanism:[10]

-

Galactosylation: The β-galactosidase cleaves the glycosidic bond in lactose, releasing glucose and forming a covalent galactosyl-enzyme intermediate.

-

Galactosyl Transfer: The galactosyl moiety is then transferred to an acceptor molecule. In the presence of benzyl alcohol, it acts as the acceptor, leading to the formation of Benzyl β-lactoside. Water can also act as an acceptor, leading to the hydrolysis of lactose.

dot graph "Enzymatic_Synthesis_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption="Enzymatic synthesis of Benzyl β-lactoside via transgalactosylation.";

Optimizing for Transgalactosylation over Hydrolysis

The key to a successful enzymatic synthesis is to favor the transgalactosylation reaction over the competing hydrolysis reaction. This can be achieved by manipulating several reaction parameters:

-

High Substrate Concentration: A high concentration of lactose favors its role as a galactosyl donor.

-

Acceptor Concentration: An optimal concentration of benzyl alcohol is required to act as an efficient acceptor.

-

Water Activity: Reducing the water activity in the reaction medium can suppress hydrolysis.

Experimental Protocol: Enzymatic Synthesis

-

Reaction Setup: Prepare a solution of lactose in a suitable buffer (e.g., sodium phosphate buffer, pH 6.5). The concentration of lactose should be high, typically in the range of 10-20% (w/v).[10]

-

Addition of Acceptor: Add benzyl alcohol to the lactose solution. The optimal molar ratio of benzyl alcohol to lactose needs to be determined empirically.

-

Enzyme Addition: Add β-galactosidase from a suitable source (e.g., Aspergillus oryzae or Kluyveromyces lactis) to the reaction mixture. The enzyme loading is a critical parameter for reaction efficiency.

-

Reaction Conditions: Incubate the reaction mixture at the optimal temperature for the chosen enzyme (typically 40-60°C) with gentle agitation.

-

Monitoring and Termination: Monitor the formation of Benzyl β-lactoside using techniques like High-Performance Liquid Chromatography (HPLC). The reaction is typically terminated by heat inactivation of the enzyme.

-

Purification: The product can be purified from the reaction mixture, which will contain unreacted lactose, glucose, galactose, and benzyl alcohol, using chromatographic methods such as column chromatography on silica gel or preparative HPLC.

III. Comparative Analysis of Synthesis Pathways

| Feature | Chemical Synthesis (Koenigs-Knorr) | Enzymatic Synthesis (β-Galactosidase) |

| Stereoselectivity | Dependent on participating protecting groups (C-2 acetyl for β). | Highly stereoselective for the β-anomer. |

| Reaction Steps | Multi-step (protection, glycosylation, deprotection). | Typically a one-pot reaction. |

| Reaction Conditions | Often requires harsh reagents (HBr/AcOH), heavy metal promoters, and anhydrous conditions. | Mild conditions (aqueous buffer, moderate temperature and pH). |

| Byproducts | Stoichiometric amounts of silver salts and other reagents. | Primarily glucose and unreacted starting materials. |

| Environmental Impact | Generates significant chemical waste. | Considered a "greener" and more sustainable method. |

| Yield | Can be high with optimization, but may be impacted by multiple steps. | Yield is often influenced by the competition between transgalactosylation and hydrolysis. |

| Scalability | Can be challenging on a large scale due to the use of stoichiometric heavy metal promoters. | More amenable to large-scale production, especially with immobilized enzymes. |

IV. Purification and Characterization of Benzyl β-Lactoside

Independent of the synthetic route, the purification and rigorous characterization of Benzyl β-lactoside are paramount to ensure its suitability for downstream applications.

Purification Techniques

-

Column Chromatography: Silica gel column chromatography is the most common method for purifying both the protected intermediate in chemical synthesis and the final product in both pathways.[11] A gradient elution system, for example, with ethyl acetate and hexane for the protected intermediate, and a more polar system like dichloromethane and methanol for the final product, is typically employed.

-

Recrystallization: For the final product, recrystallization from a suitable solvent system can provide highly pure crystalline material.

Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure and stereochemistry of Benzyl β-lactoside.[12] The coupling constant of the anomeric proton (H-1 of the glucose residue) is a key diagnostic feature for determining the β-configuration (typically a large J-value of ~8 Hz).

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the hydroxyl groups and the aromatic ring.

V. Conclusion and Future Perspectives

Both chemical and enzymatic methods provide viable pathways for the synthesis of Benzyl β-lactoside. The choice of method will depend on the specific requirements of the application, including the desired scale, purity, and environmental considerations. While the Koenigs-Knorr reaction is a well-established and versatile method, the enzymatic approach offers a more sustainable and stereospecific alternative.

Future research in this area will likely focus on the development of more efficient and recyclable catalysts for chemical glycosylation and the discovery or engineering of novel β-galactosidases with enhanced transgalactosylation activity and broader acceptor specificity. The continued refinement of these synthetic strategies will undoubtedly facilitate the broader application of Benzyl β-lactoside and its derivatives in the ever-expanding field of glycoscience and drug discovery.

References

-

Koenigs-Knorr Synthesis of Cycloalkyl Glycosides. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

-

Koenigs–Knorr reaction. (2023, December 29). In Wikipedia. Retrieved February 7, 2026, from [Link]

-

New Methods for Stereoselective Glycosylation in Application to Significant Biomedical Targets. (2023, November 20). IRL @ UMSL. Retrieved February 7, 2026, from [Link]

-

Koenigs-Knorr Synthesis of Cycloalkyl Glycosides. (2008, July 18). Molecules, 13(7), 1625-1633. [Link]

-

Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate. (2018, August 23). Molecules, 23(9), 2127. [Link]

-

Koenigs knorr reaction and mechanism. (2015, May 27). Slideshare. Retrieved February 7, 2026, from [Link]

-

Knorr pyrrole synthesis. (2023, October 28). In Wikipedia. Retrieved February 7, 2026, from [Link]

- Studies on Koenigs-Knorr Glycosidations. (1985). Acta Chemica Scandinavica, B, 39, 569-576.

-

LacZ β-galactosidase: Structure and function of an enzyme of historical and molecular biological importance. (2015, January 1). Protein Science, 24(1), 51-61. [Link]

-

An Expedient Synthesis of Benzyl 2,3,4-tri-O-benzyl-beta-D-glucopyranoside and Benzyl 2,3,4-tri-O-benzyl-beta-D-mannopyranoside. (2006, September 25). Carbohydrate Research, 341(13), 2286-2289. [Link]

- Observations on the Preparation of β-Lactose Octaacetate. (2013). Journal of the American Chemical Society, 37(6), 1623-1624.

- β-Galactosidase-Catalyzed Synthesis of Galactosyl Chlorphenesin and Its Characterization. (2019). Journal of Microbiology and Biotechnology, 29(8), 1234-1241.

-

Preparation and characterization of N-benzoyl-O-acetyl-chitosan. (2012, March). International Journal of Biological Macromolecules, 50(2), 486-490. [Link]

-

¹H NMR spectrum of β-lactose (1), β-d-lactopyranosylamine (2),... (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

- Enzymatic synthesis of benzyl benzoate using different acyl donors: Comparison of solvent-free reaction techniques. (2020). Biocatalysis and Agricultural Biotechnology, 28, 101736.

-

Application of the N-Dibenzyl Protective Group in the Preparation of β-Lactam Pseudopeptides. (2019, April 1). Molecules, 24(7), 1308. [Link]

- Transgalactosylation/Hydrolysis Ratios of Various b-Galactosidases Catalyzing Alkyl-b-Galactoside Synthesis in Single-Phased Alcohol Media. (2006). Food Technology and Biotechnology, 44(4), 485-490.

- Benzyl 4,6-di-O-acetyl-2-O-benzoyl-β-d-glucopyranoside. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2211.

-

Benzyl beta-lactoside. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

- Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection. (2009).

- Microwave-Assisted Synthesis of Lactose Acetates with Antimicrobial, Cytotoxic, and Antiviral Properties. (2021, December 12). Biointerface Research in Applied Chemistry, 12(2), 2485-2495.

- Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatogra. (2009).

-

NMR spectroscopy as a characterization tool enabling biologics formulation development. (2023, January 20). Journal of Pharmaceutical and Biomedical Analysis, 223, 115110. [Link]

- Transgalactosylation/Hydrolysis Ratios of Various b-Galactosidases Catalyzing Alkyl-b-Galactoside Synthesis in Single-Phased Alc. (2006). Food Technology and Biotechnology, 44(4).

-

Transgalactosylation and hydrolytic activities of commercial preparations of β-galactosidase for the synthesis of prebiotic carbohydrates. (2015, March). Enzyme and Microbial Technology, 70, 24-30. [Link]

-

(a) Cys thiol protection with the benzyl (Bn/Bzl) protecting group (b) the synthesis of oxytocin using Cys(Bzl). (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

-

INTRODUCTION β-galactosidase or β-D-galactoside- galactohydrolase (EC. 3.2.1.23) is used industrially to obtain the hydrolyzat. (n.d.). Semantic Scholar. Retrieved February 7, 2026, from [Link]

- Halodehydroxylation of alcohols to yield benzylic and alkyl halides in ionic liquids. (2016). Chemistry Central Journal, 10, 43.

- Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone: Applica. (2020). Journal of Analytical Toxicology, 44(9), 958-967.

- Process for the purification of benzyl alcohol. (1970, August 11). U.S.

-

Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]

- Enzymatic Synthesis of Prebiotic Carbohydrates From Lactose: Evaluation of Transgalactosylation Activity and Kinetics of Osmotic Membrane Distillation Integrated Reactor. (2021). Food and Bioprocess Technology, 14(10), 1957-1970.

-

Contents. (n.d.). The Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]

- Catalyst-Free Synthesis of Benzyl Alcohols and Benzaldehydes: A Straightforward Conventional and Electrochemical Methodology. (2020). Journal of the Indian Chemical Society, 97(10), 1667-1672.

-

β-Galactosidase. (2023, November 29). In Wikipedia. Retrieved February 7, 2026, from [Link]

- Method for removing benzyl protecting group of hydroxyl group. (2013, July 10).

- Identification and synthesis of a trisaccharide produced from lactose by transgalactosylation. (2000, April 20).

-

Benzyl-N-acetyl-alpha-D-galactosaminide induces a storage disease-like phenotype by perturbing the endocytic pathway. (2003, March 21). Journal of Biological Chemistry, 278(12), 10563-10572. [Link]

- EXTRACTION AND PURIFICATION OF Β-GALACTOSIDASE FROM (ZIZIPHUS SPINA-CHRISTI). (2023, October 26). International Journal of Pharmaceutical and Life Sciences, 1(1).

-

Novel protecting group strategies in the synthesis of oligosaccharides. (2018, May 31). Scholarly Publications Leiden University. Retrieved February 7, 2026, from [Link]

-

Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. (2014, January 1). Molecules, 19(1), 589-627. [Link]

- Benzyl-N-acetyl-alpha-D-galactosaminide Inhibits the Sialylation and the Secretion of Mucins by a Mucin Secreting HT-29 Cell Subpopulation. (1995).

Sources

- 1. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]

- 3. "New Methods for Stereoselective Glycosylation in Application to Signi" by Melanie L. Shadrick [irl.umsl.edu]

- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. mdpi.com [mdpi.com]

- 8. LacZ β-galactosidase: Structure and function of an enzyme of historical and molecular biological importance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. β-Galactosidase - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. NMR spectroscopy as a characterization tool enabling biologics formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]

Benzyl beta-lactoside mechanism of action with β-galactosidase.

Mechanistic Profiling of Benzyl -Lactoside: Hydrolysis, Transgalactosylation, and Interaction with -Galactosidase

Executive Summary & Chemical Identity

Benzyl

-

Role: Substrate (Hydrolyzable).[1]

-

Primary Application: Investigation of subsite affinities (+1/+2 sites), synthesis of galacto-oligosaccharides (GOS) via transgalactosylation, and galectin-binding assays.

-

Detection: Requires HPLC or coupled enzymatic assays (no direct colorimetric shift upon cleavage).

Mechanism of Action: The Catalytic Cycle

The interaction between

The Aglycone Distinction

In standard substrates like ONPG, the leaving group is a small nitrophenol. In Bn-Lac , the leaving group is Benzyl

Step-by-Step Pathway

-

Binding (Michaelis Complex): The enzyme binds the terminal galactose at the -1 subsite. The benzyl-glucoside moiety extends into the +1/+2 subsites.

-

Galactosylation (Acylation):

-

Glu461 acts as a general acid, protonating the glycosidic oxygen between Gal and Glc.[2]

-

Glu537 acts as a nucleophile, attacking the anomeric carbon (C1) of galactose.[3]

-

Release: The glycosidic bond breaks. Benzyl glucoside is released as the first product.

-

Intermediate: A covalent Galactosyl-Enzyme intermediate is formed.[3]

-

-

Degalactosylation (Deacylation):

-

Hydrolysis Path: Water acts as the acceptor. Glu461 (now a base) activates the water molecule, which attacks the Gal-Enzyme bond, releasing free Galactose .

-

Transgalactosylation Path: If a sugar acceptor (e.g., another Bn-Lac molecule or Benzyl Glucoside) enters the active site before water, the galactose is transferred to this acceptor, creating a trisaccharide (e.g., Gal-Gal-Glc-OBn).

-

Visualization: The Partitioning Pathway

The following diagram illustrates the kinetic partitioning between hydrolysis and transgalactosylation, a critical feature when using Bn-Lac.

Figure 1: Kinetic partitioning of Benzyl

Comparative Kinetics

Bn-Lac exhibits distinct kinetic parameters compared to natural lactose and synthetic ONPG.

| Parameter | Lactose (Natural) | ONPG (Colorimetric) | Benzyl | Mechanistic Insight |

| Leaving Group | Glucose | o-Nitrophenol | Benzyl Glucoside | Bn-Glc is bulky; requires open +1/+2 subsite. |

| 1.0 - 2.0 mM | 0.1 - 0.5 mM | 0.5 - 1.0 mM | Hydrophobic benzyl group improves affinity vs. Lactose. | |

| High | Very High | Moderate | Release of bulky Bn-Glc is slower than ONP release. | |

| Detection | Glucose Oxidase | 420 nm Absorbance | HPLC / UV (254 nm) | No color shift; Benzyl chromophore is stable. |

| Transgalactosylation | Moderate | Low | High | Excellent acceptor efficiency for oligosaccharide synthesis. |

Note: Values are for E. coli LacZ (wild type) at pH 7.0, 37°C. Specific constants vary by strain and buffer conditions.

Experimental Protocol: HPLC-Based Kinetic Assay

Since Bn-Lac hydrolysis does not produce a colorimetric shift (both substrate and product Benzyl Glucoside absorb UV similarly), Reverse-Phase HPLC is the gold standard for validation.

Objective

Quantify the rate of hydrolysis (

Reagents & Setup

-

Buffer: 50 mM Sodium Phosphate, 1 mM MgCl

, pH 7.0 (Z-Buffer compatible). -

Substrate Stock: 20 mM Benzyl

-lactoside in buffer (warm to dissolve if necessary). -

Enzyme: Purified

-Galactosidase (approx. 1-5 U/mL). -

Quenching Agent: 1M Na

CO

Workflow

-

Preparation: Equilibrate substrate solutions (0.1 mM to 10 mM) at 37°C.

-

Initiation: Add 10

L enzyme to 490 -

Incubation: Incubate for fixed intervals (e.g., 0, 5, 10, 20 min).

-

Termination: Remove 100

L aliquots and add to 100 -

Analysis: Inject 20

L onto HPLC.

HPLC Conditions (Self-Validating System)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: Isocratic 20% Acetonitrile / 80% Water (0.1% Formic Acid).

-

Detection: UV at 254 nm (detects the Benzyl ring).

-

Elution Order (Expected):

-

Galactose (Void volume, no UV absorbance).

-

Benzyl Glucoside (Product): Elutes earlier (more polar than substrate).

-

Benzyl

-Lactoside (Substrate): Elutes later. -

Transgalactosylation Products: Elute last (most hydrophobic/complex).

-

Data Processing Workflow

The following diagram outlines the logic for interpreting the HPLC data to distinguish hydrolysis from transfer.

Figure 2: HPLC Data Interpretation Logic. Peak retention times are illustrative and depend on column/flow rate.

References

-

Juers, D. H., Matthews, B. W., & Huber, R. E. (2012). LacZ β-galactosidase: Structure and function of an enzyme of historical and molecular biological importance. Protein Science.

-

Huber, R. E., et al. (2001).[4] His-391 of beta-galactosidase (Escherichia coli) promotes catalysis by strong interactions with the transition state.[4] Biochemistry and Cell Biology.

-

Wallenfels, K., & Weil, R. (1972). The Enzymes: β-Galactosidase.[2][3][4][5][6][7][8][9][10][11][12][13] Academic Press. (Classic mechanistic reference).

-

Husain, Q. (2010). β-Galactosidases and their potential applications: a review. Critical Reviews in Biotechnology.

Sources

- 1. A new β-galactosidase from Paenibacillus wynnii with potential for industrial applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. β-Galactosidase - Wikipedia [en.wikipedia.org]

- 3. LacZ β-galactosidase: Structure and function of an enzyme of historical and molecular biological importance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 5. agilent.com [agilent.com]

- 6. Beta-galactosidase Kinetics [rpdata.caltech.edu]

- 7. Transgalactosylation and hydrolytic activities of commercial preparations of β-galactosidase for the synthesis of prebiotic carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of β-Galactooligosaccharides from Lactose Using Microbial β-Galactosidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Kinetic studies of beta-galactosidase induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. practicalbiology.org [practicalbiology.org]

- 12. Modeling and Optimization of β-Galactosidase Entrapping in Polydimethylsiloxane-Modified Silica Composites - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Process for large-scale isolation of beta-galactosidase from E. coli in an aqueous two-phase system - PubMed [pubmed.ncbi.nlm.nih.gov]

Benzyl β-Lactoside: A Technical Guide for Researchers and Drug Development Professionals

Introduction: Unveiling Benzyl β-Lactoside

Benzyl β-lactoside, chemically known as benzyl 4-O-β-D-galactopyranosyl-β-D-glucopyranoside, is a glycoside composed of a lactose molecule linked to a benzyl group via a β-glycosidic bond. While not as ubiquitously cited as other chromogenic or fluorogenic substrates, its structure offers a unique combination of a biologically relevant disaccharide and a hydrophobic aglycon. This positions it as a valuable tool for specific applications in glycobiology, enzyme kinetics, and inhibitor screening. This technical guide provides a comprehensive overview of the synthesis, core applications, and experimental protocols related to Benzyl β-lactoside, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

Understanding the fundamental properties of Benzyl β-lactoside is crucial for its effective application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₈O₁₁ | |

| Molecular Weight | 432.42 g/mol | |

| IUPAC Name | Benzyl 4-O-β-D-galactopyranosyl-β-D-glucopyranoside | |

| CAS Number | 18404-72-3 |

Synthesis of Benzyl β-Lactoside: A Methodological Overview

While specific literature detailing the synthesis of Benzyl β-lactoside is not abundant, its preparation can be inferred from established methods for glycoside synthesis, particularly those for related compounds like benzyl β-D-glucopyranoside. The synthesis generally involves the reaction of a protected lactose derivative with benzyl alcohol.

A plausible synthetic route involves the following key steps:

-

Protection of Lactose: The hydroxyl groups of lactose, with the exception of the anomeric hydroxyl group, are protected to prevent unwanted side reactions. This is typically achieved using protecting groups like acetyl or benzoyl esters.

-

Activation of the Anomeric Carbon: The anomeric hydroxyl group is converted into a good leaving group to facilitate nucleophilic attack by benzyl alcohol. Common methods include the formation of a glycosyl halide (e.g., bromide or chloride) or a trichloroacetimidate.

-

Glycosylation: The activated lactose derivative is reacted with benzyl alcohol in the presence of a promoter or catalyst (e.g., a Lewis acid like silver triflate or trimethylsilyl triflate) to form the β-glycosidic bond. The stereoselectivity of this step is crucial and is often influenced by the choice of protecting groups and reaction conditions.

-

Deprotection: The protecting groups on the lactose moiety are removed to yield the final product, Benzyl β-lactoside.

The following diagram illustrates a generalized workflow for the synthesis of a benzyl glycoside, which is analogous to the synthesis of Benzyl β-lactoside.

Caption: Generalized workflow for the chemical synthesis of Benzyl β-lactoside.

Core Application: A Substrate for β-Galactosidase

The primary application of Benzyl β-lactoside lies in its role as a substrate for β-galactosidase (EC 3.2.1.23), an enzyme that catalyzes the hydrolysis of terminal non-reducing β-D-galactose residues in β-D-galactosides.[1] This enzymatic activity is fundamental in various biological processes and is a cornerstone of molecular biology and biotechnology.[2]

Mechanism of Enzymatic Hydrolysis

The hydrolysis of Benzyl β-lactoside by β-galactosidase proceeds through the cleavage of the β-glycosidic bond, releasing lactose and benzyl alcohol.

Caption: Enzymatic hydrolysis of Benzyl β-lactoside by β-galactosidase.

The utility of Benzyl β-lactoside as a substrate stems from the properties of its hydrolysis products. While lactose itself is not directly chromogenic or fluorogenic, the release of benzyl alcohol can be monitored through various analytical techniques, such as high-performance liquid chromatography (HPLC) or coupled enzymatic assays where benzyl alcohol is further oxidized by an alcohol dehydrogenase, leading to a change in absorbance or fluorescence.[3]

Advantages and Potential Applications

While less common than substrates like o-nitrophenyl-β-D-galactopyranoside (ONPG) or 5-bromo-4-chloro-3-indolyl-β-D-galactoside (X-Gal), Benzyl β-lactoside offers potential advantages in specific contexts:

-

Probing Enzyme Specificity: The disaccharide nature of the glycone (lactose) allows for the investigation of β-galactosidases that have specific subsites for binding larger sugar moieties.

-

Inhibitor Screening: It can be employed in screening assays to identify inhibitors of β-galactosidase. A decrease in the rate of benzyl alcohol release would indicate the presence of an inhibitor. Glycosidases, including β-D-galactosidase, are implicated in various metabolic disorders, making them attractive drug targets.[4]

-

Biocatalysis and Synthesis: The enzymatic synthesis of benzyl-glycosides, including the related benzyl-β-D-glucopyranoside, has been demonstrated.[5] This suggests the potential for using β-galactosidase in the reverse reaction (transglycosylation) with Benzyl β-lactoside as a donor substrate for the synthesis of novel oligosaccharides.

Experimental Protocol: β-Galactosidase Activity Assay

The following is a generalized, adaptable protocol for measuring β-galactosidase activity using a substrate like Benzyl β-lactoside. The specific detection method for the product (benzyl alcohol) will need to be optimized based on available instrumentation.

Materials

-

β-Galactosidase enzyme solution

-

Benzyl β-lactoside solution (substrate)

-

Assay Buffer (e.g., 100 mM sodium phosphate buffer, pH 7.3)

-

Stop Solution (e.g., 1 M sodium carbonate)

-

Instrumentation for product detection (e.g., HPLC with a suitable column and detector for benzyl alcohol)

Procedure

-

Prepare Reagents:

-

Dissolve Benzyl β-lactoside in the assay buffer to the desired concentrations.

-

Prepare a stock solution of β-galactosidase in a suitable buffer and store it on ice.

-

Prepare the stop solution.

-

-

Set up the Reaction:

-

In a microcentrifuge tube or a well of a microplate, add the assay buffer.

-

Add the β-galactosidase enzyme solution to the buffer and mix gently.

-

Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.

-

-

Initiate the Reaction:

-

Add the Benzyl β-lactoside substrate solution to the enzyme mixture to start the reaction.

-

Mix gently and start a timer.

-

-

Incubate:

-

Incubate the reaction mixture at the optimal temperature for a defined period. The incubation time will depend on the enzyme concentration and activity.

-

-

Stop the Reaction:

-

At specific time points, stop the reaction by adding the stop solution.

-

-

Product Detection and Quantification:

-

Analyze the reaction mixture for the presence of benzyl alcohol using a pre-established analytical method, such as HPLC.[3]

-

Quantify the amount of benzyl alcohol produced by comparing the signal to a standard curve of known benzyl alcohol concentrations.

-

-

Calculate Enzyme Activity:

-

Calculate the rate of product formation (e.g., in µmoles of benzyl alcohol per minute).

-

Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that catalyzes the formation of a specific amount of product per unit of time under defined conditions.

-

Caption: A step-by-step workflow for a β-galactosidase assay using Benzyl β-lactoside.

Conclusion and Future Perspectives

Benzyl β-lactoside represents a specialized tool in the armamentarium of glycoscientists. While not a mainstream substrate, its unique structure provides opportunities for investigating the finer aspects of β-galactosidase activity and for developing novel enzymatic and synthetic methodologies. Future research could focus on the systematic evaluation of its kinetic parameters with a range of β-galactosidases, its application in high-throughput screening for inhibitors, and its potential as a donor substrate in transglycosylation reactions for the synthesis of complex carbohydrates. As the field of glycobiology continues to expand, the demand for well-characterized and versatile molecular probes like Benzyl β-lactoside is expected to grow.

References

- Křen, V., et al. (1995). Enzymic Preparation of Benzyl β-D-Glucopyranoside. Biotechnology Letters, 17(9), 957-962.

-

Semantic Scholar. (n.d.). INTRODUCTION β-galactosidase or β-D-galactoside- galactohydrolase (EC. 3.2.1.23) is used industrially to obtain the hydrolyzat. Retrieved February 7, 2026, from [Link]

- Gour-Salin, B. J., et al. (2022). Bio-conversion of whey lactose using enzymatic hydrolysis with β-galactosidase: an experimental and kinetic study. Environmental Science and Pollution Research, 29(44), 66537-66550.

-

ResearchGate. (n.d.). β-Galactosidases Enzymes for Lactose Hydrolysis. Retrieved February 7, 2026, from [Link]

- Juers, D. H., et al. (2012). LacZ β-galactosidase: Structure and function of an enzyme of historical and molecular biological importance. Protein Science, 21(12), 1782-1794.

- Le, N.-T., et al. (2020). Heterologous Expression of Glycoside Hydrolase Family 2 and 42 β-galactosidases of Lactic Acid Bacteria in Lactococcus Lactis. Probiotics and Antimicrobial Proteins, 12(4), 1435-1446.

- Plapp, B. V., et al. (2013). Activity of Yeast Alcohol Dehydrogenases on Benzyl Alcohols and Benzaldehydes. Characterization of ADH1 from Saccharomyces carlsbergensis and Transition State Analysis. The Journal of biological chemistry, 288(24), 17537-17547.

- de Goffau, M. C., et al. (2020). A comprehensive overview of substrate specificity of glycoside hydrolases and transporters in the small intestine: “A gut feeling”. Nutrients, 12(6), 1717.

-

PubChem. (n.d.). Benzyl beta-lactoside. Retrieved February 7, 2026, from [Link]

- Khan, K. M., et al. (2015). Discovery of new β-D-galactosidase inhibitors via pharmacophore modeling and QSAR analysis followed by in silico screening. Journal of molecular graphics & modelling, 62, 178-187.

- Google Patents. (n.d.). Aqueous miticide containing benzyl benzoate.

-

bioRxiv. (2021). Biochemical characterization of a glycoside hydrolase family 43 β-D-galactofuranosidase from the fungus Aspergillus niger. Retrieved February 7, 2026, from [Link]

- van der Zwan, J. C., et al. (2019). Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup. Journal of the American Chemical Society, 141(12), 4937-4944.

- Google Patents. (n.d.). Pharmaceutical composition.

- Google Patents. (n.d.). Process for producing benzyl acetate and benzyl alcohol.

-

MDPI. (2020). Inhibition of a Gold-Based Catalyst in Benzyl Alcohol Oxidation: Understanding and Remediation. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of naturally occurring β-D-glucopyranoside based on enzymatic β-glycosidation. Retrieved February 7, 2026, from [Link]

-

Japanese Pharmacopoeia. (n.d.). Benzyl Alcohol. Retrieved February 7, 2026, from [Link]

- Google Patents. (n.d.). Use of benzyl benzoate for new purpose as antimycotic agent, producing and using antimycotic pharmaceutical compositions.

- Paenibacillus sp. Strain C7. (2007). Characterization of an Unusual Cold-Active β-Glucosidase Belonging to Family 3 of the Glycoside Hydrolases from the Psychrophilic Isolate Paenibacillus sp. Strain C7. Applied and Environmental Microbiology, 73(15), 4843-4851.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. LacZ β-galactosidase: Structure and function of an enzyme of historical and molecular biological importance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activity of Yeast Alcohol Dehydrogenases on Benzyl Alcohols and Benzaldehydes. Characterization of ADH1 from Saccharomyces carlsbergensis and Transition State Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of an Allylic/Benzyl Alcohol Dehydrogenase from Yokenella sp. Strain WZY002, an Organism Potentially Useful for the Synthesis of α,β-Unsaturated Alcohols from Allylic Aldehydes and Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

CAS number and molecular formula for Benzyl beta-lactoside.

Technical Whitepaper: Benzyl

Executive Summary

Benzyl

Part 1: Chemical Identity & Physiochemical Profile

The following data establishes the structural baseline for Benzyl

| Parameter | Technical Specification |

| CAS Registry Number | 18404-72-3 |

| IUPAC Name | Benzyl 4-O- |

| Molecular Formula | C |

| Molecular Weight | 432.42 g/mol |

| Physical State | White to off-white crystalline powder |

| Solubility | Soluble in Water, Methanol, DMSO; sparingly soluble in Ethanol |

| Melting Point | ~180–185 °C (Dependent on crystallization solvent) |

| pKa | ~12.67 (Predicted, hydroxyl deprotonation) |

| SMILES | C1=CC=C(C=C1)CO[C@H]2CO)O[C@H]3CO)O)O)O)O)O |

Part 2: Synthetic Methodologies

Strategic Analysis: Chemical vs. Enzymatic Synthesis

While classical chemical glycosylation (e.g., Koenigs-Knorr or Trichloroacetimidate methods) offers precise stereochemical control, it requires extensive protection/deprotection steps of the hydroxyl groups.

The Preferred Route: Enzymatic Transglycosylation

For research-grade synthesis, the enzymatic approach using

-

Regioselectivity: Enzymes naturally target the anomeric position without protecting groups.

-

Green Chemistry: Aqueous buffers replace toxic organic solvents (e.g., dichloromethane).

-

One-Pot Efficiency: Direct transfer of the galactosyl moiety to the benzyl alcohol acceptor.

Visualizing the Enzymatic Pathway

The following diagram illustrates the kinetic competition between hydrolysis (producing galactose) and transglycosylation (producing the target benzyl lactoside).

Figure 1: Kinetic pathway of

Part 3: Validated Experimental Protocol

Objective: Synthesis of Benzyl

Reagents:

-

Lactose (Donor)

-

Benzyl Alcohol (Acceptor)

- -Galactosidase (Source: E. coli or Aspergillus oryzae)

-

Sodium Phosphate Buffer (50 mM, pH 6.5)[2]

-

Acetonitrile (for HPLC)

Step-by-Step Methodology:

-

Reaction Assembly:

-

Dissolve Lactose (1.0 g) in 10 mL of Sodium Phosphate Buffer (50 mM, pH 6.5).

-

Add Benzyl Alcohol (2.0 mL). Note: Benzyl alcohol has limited solubility; vigorous stirring is required to create an emulsion.

-

Initiate reaction by adding

-Galactosidase (50 Units).

-

-

Incubation & Monitoring:

-

Incubate at 37°C with orbital shaking (200 rpm) for 6–24 hours.

-

Self-Validation Step (TLC): Spot reaction mixture on Silica Gel 60 F254 plates. Eluent: n-Butanol/Acetic Acid/Water (2:1:1). Visualize with p-anisaldehyde stain. Look for a new spot with R_f higher than lactose but lower than benzyl alcohol.

-

-

Termination:

-

Heat the mixture to 95°C for 5 minutes to denature the enzyme.

-

Centrifuge at 10,000 x g for 10 minutes to remove precipitated protein.

-

-

Purification (Solid Phase Extraction):

-

Load the supernatant onto a C18 Sep-Pak cartridge (pre-equilibrated with water).

-

Wash with 100% Water (removes unreacted Lactose and Glucose).

-

Elute the target Benzyl

-lactoside with 20% Acetonitrile/Water. -

Rationale: The hydrophobic benzyl group retains the product on the C18 column while hydrophilic sugars wash through.

-

-

Final Isolation:

-

Lyophilize the eluted fraction to obtain the white powder.

-

Part 4: Biological Applications & Mechanism

Benzyl

Key Applications:

-

Galectin Inhibition Assays: Acts as a competitive inhibitor or reference ligand for Galectin-1, Galectin-3, and Galectin-7.

-

X-Ray Crystallography: Used to co-crystallize with lectins to map the Carbohydrate Recognition Domain (CRD).

-

Metabolic Probes: The benzyl group provides a UV-active chromophore, facilitating detection in HPLC assays where native lactose is invisible.

Mechanism of Interaction

The diagram below details how the benzyl aglycone enhances binding affinity via hydrophobic interactions adjacent to the primary carbohydrate binding site.

Figure 2: Bivalent interaction mechanism. The galactose residue anchors the molecule via H-bonds, while the benzyl group exploits hydrophobic pockets near the CRD.

References

-

PubChem. Benzyl beta-lactoside Compound Summary (CID 10906151). [Link][1]

-

Bridiau, N., et al. Enzymatic synthesis of aliphatic beta-lactosides as mimic units of glycosphingolipids. (PubMed).[1][3][4][5] [Link]

-

Viguier, M., et al. Inhibition mechanism of human galectin-7 by a novel galactose-benzylphosphate inhibitor. (Protein Data Bank / PubMed). [Link]

Sources

- 1. Benzyl beta-lactoside | C19H28O11 | CID 10906151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Benzyl beta-d-glucopyranoside | 4304-12-5 | Benchchem [benchchem.com]

- 4. Benzyl beta-d-glucopyranoside | C13H18O6 | CID 188977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Enzymatic hydrolysis of Benzyl beta-lactoside by glycosidases.

Mechanistic and Practical Guide to the Enzymatic Hydrolysis of Benzyl -Lactoside

Executive Summary

This technical guide details the enzymatic processing of Benzyl

Mechanistic Foundation

The Substrate Profile

Benzyl

-

Structure: Gal-

-(1$\to -

Role: It serves as a substrate for

-galactosidases (EC 3.2.1.23). -

Cleavage Specificity:

-galactosidases strictly target the terminal non-reducing-

Primary Hydrolysis: Cleavage of the

-(1$\to$4) bond between Galactose and Glucose.[1] -

Products: Free Galactose + Benzyl

-glucoside.

-

The Catalytic Cycle (Double Displacement)

The hydrolysis proceeds via a retaining mechanism involving two critical carboxylic acid residues in the active site (typically Glutamate or Aspartate):

-

Glycosylation (Nucleophilic Attack): The nucleophilic carboxylate attacks the anomeric carbon of the galactose. The glycosidic bond breaks, releasing Benzyl

-glucoside as the leaving group. A covalent glycosyl-enzyme intermediate is formed. -

Deglycosylation (Hydrolysis): The acid/base carboxylate activates a water molecule, which attacks the glycosyl-enzyme intermediate, releasing free Galactose and regenerating the enzyme.

Figure 1: The double-displacement mechanism of

Experimental Protocol

Materials & Reagents[2]

-

Enzyme:

-Galactosidase (Source dependent on pH requirement).[1][2]-

Neutral pH (6.5 - 7.5):Escherichia coli (LacZ) or Kluyveromyces lactis.

-

Acidic pH (4.0 - 5.0):Aspergillus oryzae or Lactobacillus plantarum.

-

-

Substrate: Benzyl

-lactoside (Purity >95%). -

Buffer: 50 mM Sodium Phosphate (neutral) or 50 mM Sodium Acetate (acidic).

-

Quenching Agent: 1M

(pH shift) or 5% TFA (for HPLC compatibility).

Substrate Solubilization (Critical Step)

Unlike lactose, Benzyl

-

Prepare a 100 mM Stock Solution in 100% DMSO or Methanol.

-

Dilute into the reaction buffer to a final working concentration (e.g., 1–10 mM).

-

Note: Keep final organic solvent concentration <5% to avoid enzyme denaturation.

-

Reaction Workflow

This protocol is designed for kinetic validation (

-

Pre-incubation: Equilibrate enzyme and buffer at 37°C for 5 minutes.

-

Initiation: Add Benzyl

-lactoside stock to the enzyme solution. Total volume: 1.0 mL. -

Sampling: At defined intervals (0, 5, 10, 20, 30, 60 min), withdraw 100

L aliquots. -

Quenching: Immediately mix aliquot with 100

L of Quenching Agent (e.g., Methanol or Acetonitrile if using HPLC).-

Why: Organic solvents precipitate the enzyme and prepare the sample for Reverse Phase HPLC.

-

-

Clarification: Centrifuge at 10,000 x g for 5 minutes to remove protein precipitate.

Analytical Validation (HPLC-UV)

The presence of the benzyl chromophore allows for sensitive UV detection, which is superior to refractive index (RI) detection used for standard lactose.

HPLC Conditions

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5

m, 4.6 x 100 mm). -

Mobile Phase:

-

Solvent A: Water + 0.1% Formic Acid.

-

Solvent B: Acetonitrile (ACN).

-

-

Gradient: 5% B to 40% B over 15 minutes.

-

Detection: UV Absorbance at 254 nm (specific for the benzyl ring).

-

Flow Rate: 1.0 mL/min.

Data Interpretation (Self-Validating Logic)

Since the benzyl group is not cleaved from the glucose, the molar extinction coefficient (

| Species | Retention Time (Approx) | UV Signal (254 nm) |

| Galactose | Void Volume (~1-2 min) | Negative (Invisible) |

| Benzyl | ~8-10 min | Positive |

| Benzyl | ~12-14 min | Positive |

-

Validation Check: As the reaction proceeds, the area of the Substrate peak must decrease, and the Product peak must increase. The sum of the molar areas should remain constant (Mass Balance).

Figure 2: Experimental workflow for the kinetic analysis of Benzyl

Kinetic Data Analysis

To determine the catalytic efficiency (

-

Initial Rate (

): Plot the concentration of Benzyl -

Michaelis-Menten Plot: Perform the assay at varying substrate concentrations (

), typically 0.1 -

Non-Linear Regression: Fit data to the equation:

Expected Kinetic Trends

-

Comparison: Often,

-

Reason: The benzyl group interacts with hydrophobic aromatic residues (e.g., Tryptophan) in the enzyme's +1 or +2 subsite, stabilizing the Michaelis complex.

-

-

Transglycosylation: At high substrate concentrations (>100 mM),

-galactosidases may transfer the galactose to another Benzyl

References

-

Agilent Technologies. (2018). Kinetic Analysis of

-Galactosidase Activity using PowerWave HT Microplate Spectrophotometer. Link -

Juers, D. H., et al. (2012).[3] "LacZ

-galactosidase: Structure and function of an enzyme of historical and molecular biological importance." Protein Science. -

Husain, Q. (2010). "

-Galactosidases and their potential applications: a review." Critical Reviews in Biotechnology. -

Zerva, A., et al. (2021).[4][5] "

-Glucosidase and -

Arnal, G., et al. (2019).[7] "Substrate specificity, regiospecificity, and processivity in glycoside hydrolase family 74." Journal of Biological Chemistry.

Sources

- 1. Hydrolysis of Lactose and Transglycosylation of Selected Sugar Alcohols by LacA β-Galactosidase from Lactobacillus plantarum WCFS1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetic studies on exploring lactose hydrolysis potential of β galactosidase extracted from Lactobacillus plantarum HF571129 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 4. β-Glucosidase and β-Galactosidase-Mediated Transglycosylation of Steviol Glycosides Utilizing Industrial Byproducts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | β-Glucosidase and β-Galactosidase-Mediated Transglycosylation of Steviol Glycosides Utilizing Industrial Byproducts [frontiersin.org]

- 6. agilent.com [agilent.com]

- 7. Substrate specificity, regiospecificity, and processivity in glycoside hydrolase family 74 - PubMed [pubmed.ncbi.nlm.nih.gov]

Role of the benzyl group in Benzyl beta-lactoside enzymatic cleavage.

Mechanistic and Kinetic Role of the Benzyl Group in Benzyl -Lactoside Enzymatic Cleavage

An In-Depth Technical Guide

Executive Summary

In the context of glycoscience and drug development, Benzyl

This guide details the technical role of the benzyl group during enzymatic cleavage (hydrolysis) by

Mechanistic Fundamentals: The "Anchor" Effect

To understand the role of the benzyl group, one must distinguish between the site of cleavage and the site of modification.

The Reaction Pathway

The enzyme hydrolyzes the internal glycosidic bond (Gal-Glc), not the benzyl ether linkage.

-

Substrate: Gal-

-1,4-Glc- -

Enzyme Action: Cleavage of the

-1,4 linkage. -

Products: D-Galactose (free) + Benzyl

-D-glucoside (Glc-

Structural Influence of the Benzyl Aglycone

The benzyl group acts as a "distal anchor" that modifies the interaction with the enzyme's +1 and +2 subsites (leaving group subsites).

| Feature | Native Lactose | Benzyl | Technical Impact |

| Anomeric State | Mutarotates ( | Fixed | Eliminates kinetic ambiguity. The enzyme acts on a defined stereoisomer, reducing noise in |

| Hydrophobicity | Low (Hydrophilic) | Moderate (Amphiphilic) | Enhanced Binding. The benzyl ring engages in |

| Detection | RI / PAD required | UV Active (254 nm) | Analytical Sensitivity. Allows for standard RP-HPLC monitoring without derivatization. |

Mechanism Diagram

The following diagram illustrates the cleavage pathway and the specific role of the benzyl group in product differentiation.

Figure 1: Reaction pathway showing the retention of the benzyl group on the glucose leaving group (Product 1), facilitating UV detection.

Kinetic Impact: and Modulation

The benzyl group is not merely a spectator; it often acts as an activator for binding affinity.

The Hydrophobic Effect on

In many glycosidases, the active site entrance is lined with aromatic residues (Tryptophan, Tyrosine) intended to guide carbohydrate substrates via CH-

-

Observation: Benzyl

-lactoside typically exhibits a lower -

Causality: The hydrophobic benzyl moiety displaces water molecules from the active site cleft (entropic gain) and stacks against surface aromatic residues, effectively "recruiting" the substrate into the catalytic pocket.

Impact on (Turnover)

While affinity (

Experimental Workflow: Self-Validating Protocol

This protocol uses the benzyl group's UV absorbance to create a self-validating system. Unlike colorimetric assays (e.g., ONPG) which use a different bond type, this assay measures the cleavage of the actual lactose bond structure.

Materials

-

Substrate: Benzyl

-lactoside (Purity >98%). -

Enzyme:

-Galactosidase (e.g., E. coli Grade VIII or Kluyveromyces lactis). -

Buffer: 50 mM Potassium Phosphate, pH 7.0 (containing 1 mM MgCl

for E. coli enzyme activation). -

Quench Solution: 1 M Na

CO

Step-by-Step Methodology

-

Substrate Preparation:

-

Dissolve Benzyl

-lactoside in buffer to a stock concentration of 10 mM. -

Note: The benzyl group limits solubility compared to lactose. Do not exceed 20 mM without co-solvents (which may affect enzyme activity).

-

-

Enzymatic Reaction:

-

Incubate 450 µL of substrate at 37°C.

-

Initiate with 50 µL of enzyme solution (approx 0.1 U/mL).

-

Time Points: Aliquot 50 µL every 5 minutes into quench solution.

-

-

HPLC Analysis (The Critical Step):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm).

-

Mobile Phase: Isocratic 10% Acetonitrile / 90% Water (0.1% Formic Acid).

-

Detection: UV at 254 nm .

-

Validation Logic:

-

Peak A (Substrate): Elutes later (more hydrophobic due to Gal+Glc+Benzyl).

-

Peak B (Product 1): Benzyl-Glucoside elutes earlier than substrate (loss of Galactose reduces polarity slightly, but retention shift is distinct).

-

Peak C (Product 2): Galactose is invisible at 254 nm.

-

-

Calculation: Conversion % is calculated strictly by the ratio of Peak B Area to (Peak A + Peak B) Area.

-

Analytical Workflow Diagram

Figure 2: HPLC workflow relying on the UV-active benzyl chromophore for quantitative kinetic analysis.

Applications in Drug Development & Biocatalysis[1]

Transglycosylation Acceptor

In the synthesis of Human Milk Oligosaccharides (HMOs) or glycomimetic drugs, Benzyl

-

Reasoning: The benzyl group prevents the "scrambling" of the anomeric center. When using glycosyltransferases to add Sialic acid or Fucose to the lactose core, the benzyl group ensures the product is a single, defined isomer (e.g., Sialyl-Gal-Glc-OBn) rather than an

mixture. This simplifies downstream purification and NMR characterization.

High-Throughput Screening (HTS)

For screening mutant libraries of

Troubleshooting & Optimization

| Issue | Root Cause | Solution |

| Substrate Precipitation | Low solubility of Benzyl group in aqueous buffer. | Add 5-10% DMSO or Methanol (verify enzyme tolerance first). |

| Peak Overlap | Substrate and Product (Glc-OBn) have similar hydrophobicity. | Adjust Acetonitrile gradient. A shallower gradient (e.g., 5% to 20% over 20 min) improves resolution. |

| Non-Linear Kinetics | Product inhibition by Glc-OBn. | Measure Initial Rates ( |

References

-

Juers, D. H., et al. (2012).[1] "LacZ

-galactosidase: Structure and function of an enzyme of historical and molecular biological importance." Protein Science. -

Huber, R. E., et al. (2001).[1] "His-391 of

-galactosidase (Escherichia coli) promotes catalysis by strong interactions with the transition state."[1] Biochemistry and Cell Biology. -

Husain, Q. (2010). "

-Galactosidases and their potential applications: a review." Critical Reviews in Biotechnology. -

Zerva, A., et al. (2021).[2] "

-Glucosidase and -

Guo, H., et al. (2019). "A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides." RSC Advances.

Theoretical Binding Affinity of Benzyl β-lactoside to β-galactosidase: An In-depth Technical Guide

Introduction

β-galactosidase, an enzyme pivotal in cellular metabolism and a cornerstone of molecular biology, catalyzes the hydrolysis of β-galactosides into monosaccharides.[1][2] In the context of drug development and molecular biology, understanding the interactions between β-galactosidase and its inhibitors is of paramount importance. This guide provides a comprehensive technical overview of the theoretical and experimental approaches to determine the binding affinity of Benzyl β-lactoside, a competitive inhibitor, to Escherichia coli β-galactosidase. We will delve into the computational methodologies that predict binding energies and explore the experimental techniques that validate these predictions, offering a holistic view for researchers, scientists, and drug development professionals.

This document is structured to provide not just a set of protocols, but a cohesive narrative that explains the rationale behind the selection of specific techniques and parameters. We will begin with an exploration of the theoretical underpinnings of protein-ligand interactions, followed by a detailed exposition of computational methods, including molecular docking and molecular dynamics simulations. Subsequently, we will discuss the experimental validation of these computational predictions using techniques like Isothermal Titration Calorimetry (ITC) and enzyme kinetics assays. Finally, we will integrate these theoretical and experimental insights to present a complete picture of the binding affinity of Benzyl β-lactoside to β-galactosidase.

Theoretical Framework: The Dance of Molecules

The binding of a ligand, such as Benzyl β-lactoside, to a protein, like β-galactosidase, is a dynamic process governed by a complex interplay of non-covalent interactions. These interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions, collectively determine the stability of the protein-ligand complex and, consequently, the binding affinity.[3][4] The binding affinity is quantitatively expressed by the dissociation constant (Kd), which represents the concentration of ligand at which half of the protein binding sites are occupied at equilibrium. A lower Kd value signifies a higher binding affinity.

Computational methods aim to model these intricate interactions to predict the binding pose of the ligand within the protein's active site and to calculate the binding free energy (ΔG), which is directly related to the Kd.[5][6] These methods are indispensable tools in modern drug discovery, enabling the rapid screening of large compound libraries and providing insights into the molecular basis of binding.[7]